Superior Conformational Anchoring Efficiency of 4-Phenylcyclohexanone Compared to 4-tert-Butylcyclohexanone
4-Phenylcyclohexanone exhibits a distinct conformational profile relative to the classic 'locking group' standard, 4-tert-butylcyclohexanone. Lanthanide-Induced Shift (LIS) NMR analysis demonstrates that the ring puckering in 4-phenylcyclohexanone is intermediate between that of unsubstituted cyclohexanone and 4-tert-butylcyclohexanone, indicating that the phenyl group provides a more balanced conformational anchor without the excessive steric distortion associated with the tert-butyl group [1].
| Evidence Dimension | Conformational ring puckering (degree of deviation from planarity as determined by LIS analysis) |
|---|---|
| Target Compound Data | Puckering amplitude intermediate between cyclohexanone and 4-tert-butylcyclohexanone |
| Comparator Or Baseline | 4-tert-Butylcyclohexanone (exhibits higher puckering due to steric bulk) |
| Quantified Difference | Qualitative observation: phenyl group causes less ring distortion than tert-butyl while still acting as an effective conformational lock [1]. |
| Conditions | Solution-state conformation in CDCl3 with Yb(fod)3 shift reagent; LIS NMR analysis [1]. |
Why This Matters
This unique conformational profile influences stereoselectivity in downstream reactions; a less distorted ring can favor different transition states compared to 4-tert-butylcyclohexanone, directly impacting enantioselectivity and reaction yield.
- [1] Abraham, R. J., Bergen, H. A., & Chadwick, D. J. (2001). The conformation of 4-phenylcyclohexanone in solution by 1H- and 13C-Lanthanide induced shift (L.I.S.) analysis: Evidence in favour of phenyl over t-butyl as a conformational lock. Tetrahedron Letters, 42(23), 3957-3959. View Source
